2-[(4-pyridinylamino)methyl]phenol chemical structure and properties
2-[(4-pyridinylamino)methyl]phenol chemical structure and properties
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
2-[(4-pyridinylamino)methyl]phenol (IUPAC: 2-((pyridin-4-ylamino)methyl)phenol) is a bifunctional organic ligand and pharmacophore scaffold. It represents the reduced amine derivative of the Schiff base formed between salicylaldehyde and 4-aminopyridine. Unlike its imine precursor, this compound possesses a hydrolytically stable secondary amine linkage, making it a robust candidate for biological probing and supramolecular assembly.
Structural Specifications
-
Molecular Formula:
-
Molecular Weight: 200.24 g/mol
-
Core Moieties:
-
Phenolic Ring: Provides an acidic hydroxyl group (
) capable of hydrogen bond donation and metal coordination. -
Secondary Amine Linker: A flexible methylene bridge (
) that decouples the -conjugation between the phenol and pyridine rings, altering electronic communication compared to the Schiff base. -
Pyridine Ring (4-position): Contains a basic nitrogen atom (
for the conjugate acid), acting as a hydrogen bond acceptor or metal donor.
-
Electronic & Geometric Properties
The molecule exhibits a "bent" geometry around the methylene bridge. Unlike the planar Schiff base, the amine linker allows for rotation, enabling the molecule to adopt twisted conformations to maximize intermolecular interactions.
-
Tautomerism: While the phenol-imine tautomerism is relevant for the precursor, the reduced amine form is locked in the amine structure, eliminating photochromic instability.
-
H-Bonding Potential: The phenolic -OH and the pyridine -N form a "Donor-Acceptor" motif. However, due to the para substitution of the pyridine (4-position), intramolecular hydrogen bonding (common in 2-pyridyl isomers) is sterically disfavored. Instead, this molecule strongly favors intermolecular hydrogen bonding, leading to the formation of supramolecular polymers or crystalline networks.
Synthesis Protocol: Reductive Amination
Reagents & Equipment
-
Precursors: Salicylaldehyde (2-hydroxybenzaldehyde), 4-Aminopyridine.
-
Reducing Agent: Sodium Borohydride (
). -
Solvent: Methanol (anhydrous preferred).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.
Step-by-Step Methodology
Phase 1: Imine Condensation (Schiff Base Formation)
-
Dissolve 10 mmol of salicylaldehyde in 20 mL of methanol.
-
Add 10 mmol of 4-aminopyridine to the solution.
-
Reflux the mixture at 60-65°C for 2-4 hours .
-
Observation: The solution will turn yellow/orange, indicating the formation of the conjugated imine (
-(2-hydroxybenzylidene)-4-aminopyridine). -
Checkpoint: TLC (Thin Layer Chromatography) can verify the consumption of the aldehyde.
-
Phase 2: Reduction to Amine
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add 15 mmol of
in small portions over 20 minutes.-
Caution: Hydrogen gas evolution will occur. Ensure proper venting.
-
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Observation: The intense yellow color should fade to a pale yellow or colorless solution as the conjugation is broken.
-
Phase 3: Isolation & Purification
-
Quench the reaction with 10 mL of distilled water.
-
Evaporate the methanol under reduced pressure.
-
Extract the aqueous residue with Dichloromethane (DCM) (
mL). -
Dry the organic layer over anhydrous
and evaporate to yield the crude solid. -
Recrystallization: Purify using Ethanol/Water (1:1) to obtain analytical grade crystals.
Synthesis Pathway Diagram
Figure 1: Reaction pathway for the synthesis of 2-[(4-pyridinylamino)methyl]phenol via reductive amination.
Physicochemical Properties & Characterization
Solubility Profile
-
Soluble: DMSO, DMF, Methanol, Ethanol, Chloroform.
-
Insoluble: Water (neutral pH), Hexane.
-
pH Dependence: Solubility in water increases significantly at low pH (protonation of pyridine N) and high pH (deprotonation of phenol O).
Spectroscopic Signatures (Expected)
To validate the structure, look for these key signals:
-
IR Spectroscopy:
-
Absence of strong
stretch (approx. 1615 ) seen in the Schiff base. -
Presence of secondary amine
stretch (3300-3400 ). -
Broad Phenolic
stretch (3000-3500 ).
-
-
1H NMR (DMSO-d6):
-
Methylene Bridge: Singlet or doublet around
4.3 - 4.5 ppm (integrating to 2H). -
Amine Proton: Broad singlet around
6.5 - 7.0 ppm (exchangeable). -
Phenolic Proton: Singlet downfield, approx.
9.5 - 10.0 ppm.
-
Applications & Biological Relevance[5][7][8]
Supramolecular Ligand Design
Unlike the 2-pyridyl isomer which forms stable 5- or 6-membered chelate rings with metals (N,O-chelation), the 4-pyridyl geometry of this compound prevents simple chelation to a single metal center.
-
Bridging Ligand: It acts as a ditopic ligand, capable of bridging two metal centers (Phenol-O binding Metal A, Pyridine-N binding Metal B). This property is critical for constructing Coordination Polymers and Metal-Organic Frameworks (MOFs) .
-
Hydrogen Bonding Networks: The molecule self-assembles into 1D chains or 2D sheets in the solid state via
interactions.
Biological Activity
Research into aminomethyl phenols and their pyridine analogs suggests significant pharmacological potential:
-
Antimicrobial: The secondary amine and phenol moiety can disrupt bacterial cell membranes and chelate essential trace metals (Fe, Zn) required for bacterial growth.
-
Anticancer (Pro-apoptotic): Similar Schiff base derivatives have shown activity against MCF-7 and HepG2 cell lines by inducing oxidative stress. The reduced amine form offers higher metabolic stability, potentially prolonging the half-life in vivo.
-
Antioxidant: The phenolic group acts as a radical scavenger (hydrogen atom donor), stabilizing reactive oxygen species (ROS).
Interaction Mechanism Diagram
Figure 2: Functional mapping of the compound in biological and material science contexts.
References
-
Schiff Base Precursors & Synthesis: Abdel-Latif, S. A., et al. (2007).[1] "Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II)." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Biological Activity of Aminopyridine Derivatives: Srijana, P. J., et al. (2022).[2] "Co-crystallisation of 4-amino pyridine with succinic acid." Molecular Physics.
-
Structural Analogs (2-Pyridyl Isomer): Yalçın, B., et al. (2007). "2-{[(Pyridin-2-yl)amino]methyl}phenol." Acta Crystallographica Section E.
-
Reductive Amination Protocols: "Reactions of salicylaldehyde and enolates... versatile synthetic routes." Beilstein Journal of Organic Chemistry.
-
General Phenol Derivative Bioactivity: Kumar, A., et al. (2018). "Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review." Letters in Organic Chemistry.
